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Compound of Interest

4-[(4-Bromobenzyl)oxy]-3-
Compound Name:

ethoxybenzaldehyde
CAS No.: 443292-05-5
Cat. No.: B1269258

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde, a compound of interest in synthetic and medicinal chemistry. This
document details its chemical identity, physicochemical properties, a robust synthesis protocol,
and potential applications in drug discovery, grounded in established chemical principles and
analogous compound data.

Chemical Identity and Structure

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an aromatic aldehyde characterized by a
substituted benzyl ether linkage. The core structure consists of a benzaldehyde ring substituted
with an ethoxy group at the 3-position and a 4-bromobenzyloxy group at the 4-position.

Systematic IUPAC Name: 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
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Chemical Structure:

Figure 1. Chemical structure of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Chemical Identifiers

Identifier Value Source
CAS Number 443292-05-5

Molecular Formula C16H15BrOs

Molecular Weight 335.19 g/mol

Brclcece(ccl)COc2c(cc(cc2)C=
0)ocC

Canonical SMILES

1S/C16H15BrO3/c1-2-19-16-9-
13(10-18)5-8-15(16)20-11-12-

InChl
3-6-14(17)7-4-12/h3-
10H,2,11H2,1H3
USTZMMKVTMZRBK-
InChlKey
UHFFFAOYSA-N
MDL Number MFCD01590341

Physicochemical and Spectroscopic Properties

While experimental data for 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is not
extensively published, its properties can be reliably inferred from its precursors and structurally
similar compounds.

Physicochemical Properties
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Property Predicted/Inferred Value Justification

The presence of two aromatic
rings and a molecular weight
of 335.19 g/mol suggest a
Physical State Solid solid state at room
temperature, as is common for
similarly sized aromatic

compounds.

The precursor, 3-ethoxy-4-
hydroxybenzaldehyde, has a
melting point of 76-79 °C. The
addition of the bulky 4-
Melting Point >79°C bromobenzyl group is
expected to increase the
melting point due to increased
molecular weight and

intermolecular interactions.

3-ethoxy-4-
hydroxybenzaldehyde has a
- ) boiling point of 285 °C. The
Boiling Point > 285 °C o ] )
significant increase in
molecular weight will raise the

boiling point considerably.

Soluble in common organic
B solvents (e.g., DMSO, DMF, o
Solubility aromatic rings confer
CH2Clz, Ethyl Acetate);

Insoluble in water.

The ether linkages and

significant nonpolar character.

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.
Below are the expected spectral characteristics.

e 'H NMR (400 MHz, CDCls):
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[e]

Aldehyde Proton (CHO): A singlet is expected around & 9.8-9.9 ppm.

o Aromatic Protons: A complex multiplet pattern is anticipated between 6 6.9 and 7.6 ppm.
The protons on the benzaldehyde ring will appear as an ABC system, while the protons on
the bromobenzyl ring will show an AA'BB' system.

o Methylene Protons (OCH:Ar): A singlet for the benzylic protons is expected around 6 5.1
ppm.

o Ethoxy Protons (OCH2CHs): A quartet for the methylene protons should appear around o
4.1 ppm, coupled to the methyl protons. A triplet for the methyl protons is expected around
0 1.4 ppm.

 13C NMR (100 MHz, CDCls):
o Aldehyde Carbonyl (CHO): A signal is expected around & 191 ppm.
o Aromatic Carbons: Multiple signals are anticipated in the range of d 110-160 ppm.

o Methylene Carbon (OCH-2Ar): A signal for the benzylic carbon is expected around 6 70
ppm.

o Ethoxy Carbons (OCH2CHs): The methylene carbon should appear around & 64 ppm, and
the methyl carbon around & 15 ppm.

e Mass Spectrometry (ESI-MS):

o The [M+H]* ion would be expected at m/z 335.02 and 337.02, reflecting the isotopic
pattern of bromine (approximately 1:1 ratio for 7°Br and 81Br).

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely employed method for synthesizing aryl benzyl ethers is the
Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by
nucleophilic substitution with a benzyl halide. A detailed protocol for the synthesis of 4-[(4-
Bromobenzyl)oxy]-3-ethoxybenzaldehyde is provided below.

Reaction Scheme
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Figure 2. Synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde.

Materials and Reagents

Molecular . .

Reagent CAS Number . Quantity Molar Equiv.
Weight

3-Ethoxy-4-

hydroxybenzalde  121-32-4 166.17 g/mol 1669 1.0

hyde

4-Bromobenzyl

_ 100-39-0 249.92 g/mol 25049 1.0

bromide

Potassium

Carbonate 584-08-7 138.21 g/mol 2.07¢g 15

(K2CO03)

N,N-

Dimethylformami  68-12-2 73.09 g/mol 20 mL -

de (DMF)

Step-by-Step Protocol

e Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol) and N,N-
dimethylformamide (20 mL).

o Addition of Base: Stir the mixture until the starting material is fully dissolved. Add potassium
carbonate (2.07 g, 15 mmol).

o Addition of Alkylating Agent: Add 4-bromobenzyl bromide (2.50 g, 10 mmol) to the reaction
mixture.

o Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of
hexane and ethyl acetate as the mobile phase. The disappearance of the starting phenol is a
key indicator of reaction completion.
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o Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour
the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

« |solation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x
20 mL) to remove any remaining DMF and inorganic salts.

 Purification: The crude product can be purified by recrystallization from ethanol or by column
chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

e Drying: Dry the purified product under vacuum to yield 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde as a solid.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde in the current literature, its structural motifs are present in a variety of
biologically active molecules. This suggests its potential as a scaffold or intermediate in the
synthesis of novel therapeutic agents.

Rationale for Potential Biological Activity

o Benzaldehyde Moiety: Benzaldehydes are known to exhibit a wide range of biological
activities, including antimicrobial, antifungal, and anticancer properties. The aldehyde group
can participate in the formation of Schiff bases with biological amines, potentially leading to
targeted interactions.

e Benzyl Ether Linkage: The benzyl ether group is a common feature in many drug molecules,
often serving as a stable linker or a pharmacophore itself. It can influence the lipophilicity
and metabolic stability of a compound.

e Bromine Substitution: The presence of a bromine atom can enhance the binding affinity of a
molecule to its target protein through halogen bonding. It can also modulate the
pharmacokinetic properties of a drug candidate.

o Ethoxy Group: The ethoxy group can improve the metabolic stability of the molecule and
fine-tune its solubility and lipophilicity.
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Potential Therapeutic Areas

Based on the activities of structurally related compounds, 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde could be explored as a precursor for the development of novel agents in
the following areas:

e Oncology: Many benzaldehyde derivatives have been investigated for their cytotoxic effects
against various cancer cell lines.

« Infectious Diseases: The antimicrobial properties of benzaldehydes make this scaffold a
promising starting point for the development of new antibacterial and antifungal drugs.

 Inflammation: Some benzaldehyde-containing compounds have demonstrated anti-
inflammatory activity.

Safety and Handling

As a professional in a research environment, it is imperative to handle all chemicals with
appropriate safety precautions.

e Hazard Statements: Based on data for similar compounds, 4-[(4-Bromobenzyl)oxy]-3-
ethoxybenzaldehyde is expected to be an eye irritant.

 Precautionary Measures:

o

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.

o

Handle the compound in a well-ventilated fume hood.

[¢]

Avoid inhalation of dust and contact with skin and eyes.

o

In case of contact, rinse immediately with plenty of water.

Conclusion

4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is a readily synthesizable compound with
structural features that suggest its potential as a valuable building block in drug discovery and
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medicinal chemistry. This guide provides a comprehensive overview of its chemical properties,
a reliable synthesis protocol, and a rationale for its potential biological applications. Further
research is warranted to explore the full therapeutic potential of this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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